(3S,6S)-1,6-Dimethylpiperidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3S,6S)-1,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6-3-4-7(8)5-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
LTXJSFOJLSNNLC-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1C)N |
Canonical SMILES |
CC1CCC(CN1C)N |
Origin of Product |
United States |
Overview of Piperidine Scaffold Significance in Chemical Biology and Medicinal Chemistry
The piperidine (B6355638) scaffold, a six-membered heterocyclic amine, is a cornerstone in the design and synthesis of therapeutic agents. nih.gov Its prevalence in U.S. FDA-approved drugs highlights its importance in medicinal chemistry. rsc.org The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of physicochemical properties and biological activity. ajchem-a.com This structural flexibility is crucial for optimizing a drug candidate's efficacy, selectivity, and pharmacokinetic profile. lifechemicals.com
Piperidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and analgesic properties. ajchem-a.com The ability of the piperidine nucleus to present functional groups in a well-defined three-dimensional orientation allows for precise interactions with biological targets such as enzymes and receptors. lifechemicals.com
The Role of Chirality in Biological Activity of Piperidine Derivatives
Chirality, or the "handedness" of a molecule, plays a pivotal role in the biological activity of piperidine (B6355638) derivatives. mdpi.com The spatial arrangement of atoms in a chiral molecule can significantly influence its interaction with biological macromolecules, which are themselves chiral. researchgate.net Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. researchgate.net
The introduction of chiral centers into the piperidine ring can lead to enhanced biological activity and selectivity. mdpi.com This is because one enantiomer may fit into a receptor's binding site more effectively than the other, leading to a more potent therapeutic effect. Conversely, the other enantiomer may be inactive or even contribute to undesirable side effects. Therefore, the stereoselective synthesis of piperidine derivatives is a critical aspect of modern drug discovery. rsc.org
For instance, research on diastereomers of 1,6-dimethylpiperidin-3-amine has indicated that stereochemistry is crucial for biological interactions. Preliminary studies have suggested that the (3R,6S) configuration of 1,6-dimethylpiperidin-3-amine exhibits a threefold higher affinity for dopamine (B1211576) receptors compared to its other diastereomers. This highlights the profound impact of the spatial arrangement of the methyl and amine groups on the piperidine ring on its biological target engagement.
Specific Research Focus on 3s,6s 1,6 Dimethylpiperidin 3 Amine and Its Analogs
Direct and extensive academic research specifically focused on (3S,6S)-1,6-Dimethylpiperidin-3-amine is not widely documented in the available scientific literature. However, the study of its analogs and diastereomers provides a framework for understanding its potential role and the importance of its specific stereochemistry.
The significant difference in dopamine (B1211576) receptor affinity observed in the (3R,6S) diastereomer underscores the likelihood that the (3S,6S) isomer would possess a distinct biological activity profile. The specific orientation of the substituents in the (3S,6S) configuration would result in a unique three-dimensional shape, influencing its binding to target proteins.
Research into closely related structures, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, has demonstrated their utility as key intermediates in the synthesis of complex pharmaceutical agents like tofacitinib, a Janus kinase (JAK) inhibitor. The synthesis of these chiral piperidines often involves stereoselective methods to obtain the desired enantiomeric purity, further emphasizing the importance of chirality in this class of compounds.
The limited specific data on this compound suggests that it is an under-investigated molecule. Future research could focus on its synthesis, characterization, and biological evaluation to fully understand its pharmacological potential. Comparative studies with its other diastereomers would be crucial in elucidating the structure-activity relationships and identifying potential therapeutic applications for this specific chiral molecule.
Interactive Data Table: Comparison of Related Piperidine (B6355638) Derivatives
| Compound Name | Stereochemistry | Known Research Focus/Application |
| (3R,6S)-1,6-Dimethylpiperidin-3-amine | 3R, 6S | Higher affinity for dopamine receptors |
| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 3R, 4R | Intermediate in the synthesis of tofacitinib |
| This compound | 3S, 6S | Limited specific research available |
Synthetic Methodologies for this compound and Chiral Piperidine Derivatives
The synthesis of enantiomerically pure piperidine derivatives, such as this compound, is a significant focus in organic and medicinal chemistry due to the prevalence of the piperidine scaffold in a vast number of natural products and pharmaceutical agents. The precise control of stereochemistry is critical, as different enantiomers or diastereomers of a compound can exhibit markedly different biological activities. Consequently, a variety of sophisticated strategies have been developed to access these chiral molecules with high stereochemical purity. These methodologies range from the separation of racemic mixtures to highly selective asymmetric syntheses that create the desired stereocenters with precision.
Molecular Interactions and Biological Target Engagement of 3s,6s 1,6 Dimethylpiperidin 3 Amine Derivatives
Ligand-Receptor Binding Studies
The piperidine (B6355638) moiety is a prevalent scaffold in medicinal chemistry, known for its ability to interact with a wide array of biological receptors. Derivatives of this core structure have been extensively studied for their binding affinities and functional activities at various receptor subtypes.
Derivatives of the piperidine scaffold have been investigated as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels involved in numerous neurological functions. nih.govnih.gov Antagonism of specific nAChR subtypes, such as α3β4 and α4β2, is a focal point of research for conditions where cholinergic activity modulation is desired. nih.gov
Studies on various N-benzylpiperidine derivatives have demonstrated their potential as nAChR antagonists, with some compounds exhibiting submicromolar IC50 values, particularly at the α7 nAChR subtype. nih.gov While less potent at the heteromeric α3β4 and α4β2 subtypes, a degree of selectivity has been observed. nih.gov The antagonism is often noncompetitive, suggesting an allosteric mechanism of action. nih.gov The N-benzylpiperidine motif has been identified as a key pharmacophoric element for this activity. nih.gov
| Compound | Target | Activity (IC50) |
|---|---|---|
| N-benzylpiperidine derivative 13 | α7 nAChR | Submicromolar |
| N-benzylpiperidine derivative 26 | α7 nAChR | Submicromolar |
| N-benzylpiperidine derivative 38 | α7 nAChR | Submicromolar |
| 2-(1-benzylpiperidin-4-yl)-ethylamine (48) | α7 nAChR | Comparable to above |
Muscarinic acetylcholine receptors (M1-M4) are G-protein coupled receptors (GPCRs) that mediate a wide range of cholinergic effects in the central and peripheral nervous systems. Piperidine-containing compounds have been a cornerstone in the development of ligands for these receptors. For instance, analogues of 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) have been systematically evaluated for their binding properties at M1, M2, M3, and the putative M4 receptor subtypes. nih.gov
These studies have revealed that the structural requirements for high-affinity binding can differ across the receptor subtypes, with M3 receptors often showing more stringent requirements. nih.gov Interestingly, the ability of these compounds to discriminate between subtypes does not always correlate with their binding affinity for any single subtype. nih.gov Guanidine derivatives incorporating a piperazine (B1678402) or piperidine core have also been identified as potent antagonists for M2 and M4 receptors. acs.org
| Compound Class | Target | Binding Profile |
|---|---|---|
| 4-DAMP Analogues | M1, M2, M3, M4 | Variable affinity and selectivity |
| Guanidine-piperidine derivatives | M2, M4 | Antagonistic activity |
Sigma receptors, which are now understood to be a distinct class of proteins from opioid receptors, are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders. nih.govnih.gov Piperidine and its derivatives have been a fertile ground for the discovery of high-affinity sigma-1 receptor ligands. nih.govuniba.itacs.orgunict.it
In particular, the 4-methylpiperidine (B120128) chemotype, when appropriately substituted, has been shown to confer potent binding to the sigma-1 receptor. uniba.it Phenoxyalkylpiperidines, for example, have demonstrated high affinity for the sigma-1 receptor, with some derivatives exhibiting Ki values in the low nanomolar range. uniba.it These compounds often show good selectivity over the sigma-2 receptor subtype. uniba.it The piperidine moiety is considered a critical structural feature for dual histamine (B1213489) H3 and sigma-1 receptor activity in some ligand series. nih.govacs.org
| Compound Series | Target | Affinity (Ki) | Selectivity |
|---|---|---|---|
| N-[(4-methoxyphenoxy)ethyl]piperidines | Sigma-1 | 0.89–1.49 nM | Selective over Sigma-2 |
| p-chlorophenoxy counterparts | Sigma-1 | 0.34–1.18 nM | Selective over Sigma-2 |
| Aniline derivative 7 | Sigma-1 | 4.8 nM | σ2/σ1 ratio of 24.2 |
The broad utility of the piperidine scaffold in medicinal chemistry is underscored by its presence in ligands targeting a multitude of G-protein coupled receptors (GPCRs). nih.govcolab.ws GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of approved drugs. nih.gov The ability of piperidine derivatives to modulate various GPCRs, including the aforementioned muscarinic, sigma, and opioid receptors, highlights the versatility of this structural motif. The conformational flexibility of the piperidine ring allows it to adapt to the binding pockets of different receptors, and appropriate substitution patterns can confer high affinity and selectivity. Research into piperidine-based compounds continues to be a promising avenue for the discovery of novel GPCR modulators for a wide range of therapeutic applications. nih.govcolab.ws
Enzyme Inhibition Profiling
Beyond receptor modulation, piperidine derivatives have also been evaluated for their ability to inhibit various enzymes. This line of research has identified piperidine-containing compounds as inhibitors of enzymes such as monoamine oxidase (MAO) and α-amylase. acs.orgtandfonline.comnih.gov
For example, piperine, a naturally occurring piperidine alkaloid, is a known MAO inhibitor, and synthetic derivatives have been developed to enhance this activity. acs.org The inhibitory potency and selectivity for MAO-A versus MAO-B can be tuned by modifying the substituents on the piperidine ring and the linker connecting it to other pharmacophoric elements. acs.org In the realm of metabolic disorders, piperidinyl-substituted chalcones have been synthesized and shown to inhibit α-amylase with IC50 values in the micromolar range, suggesting their potential as antidiabetic agents. tandfonline.comnih.gov Furthermore, certain N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have demonstrated inhibitory activity against steroid-5α-reductase, an enzyme implicated in various hormonal conditions. nih.gov
| Compound Class | Target Enzyme | Inhibitory Activity (IC50) |
|---|---|---|
| Piperidinyl-substituted chalcones | α-amylase | 9.86–35.98 μM |
| Diphenylacetyl piperidine derivative (6) | 5α-reductase type 1 (rat) | 3.44 μM |
| Diphenylacetyl piperidine derivative (6) | 5α-reductase type 2 (rat) | 0.37 μM |
| Dicyclohexylacetyl piperidine derivative (7) | 5α-reductase type 2 (human & rat) | 60-80 nM |
Tyrosinase Enzyme Inhibition
Tyrosinase is a key copper-containing enzyme responsible for the rate-limiting steps in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a significant area of research in cosmetics and medicine for treating hyperpigmentation disorders. nih.gov While heterocyclic compounds are a major focus in the development of tyrosinase inhibitors, a review of current scientific literature indicates a lack of specific studies on the inhibitory activity of (3S,6S)-1,6-Dimethylpiperidin-3-amine derivatives against the tyrosinase enzyme. mdpi.comresearchgate.net The exploration of chiral piperidine scaffolds in drug design is a promising strategy for discovering novel therapeutic agents, but their potential as tyrosinase inhibitors remains an uninvestigated area. researchgate.net
c-KIT Kinase Inhibition Mechanisms
The c-KIT receptor tyrosine kinase is a proto-oncogenic protein whose dysregulation is implicated in various cancers, most notably gastrointestinal stromal tumors (GISTs). mdpi.com Small molecule inhibitors targeting c-KIT are therefore a critical class of anticancer agents. mdpi.com Structure-activity relationship (SAR) studies of various inhibitor classes have revealed the importance of the piperidine scaffold in achieving potent c-KIT inhibition. nih.gov
For a series of substituted N-(4-methyl-3-(piperidin-4-yloxy)phenyl) amide derivatives, research has shown that the piperidine ring plays a crucial role in achieving high inhibitory activity. nih.gov Specifically, the presence of a methyl group on the piperidine ring was found to be a key functionality for potent c-KIT inhibitory activity. nih.gov Molecular docking studies suggest that these inhibitors bind to the DFG-out (inactive) conformation of the c-KIT kinase domain. nih.gov The piperidine moiety often positions other parts of the molecule to form critical hydrogen bonds with hinge region residues like Cys673 or with key residues such as Glu640 and Asp810 in the ATP-binding pocket. nih.gov While direct studies on this compound derivatives are not prevalent, the established importance of methyl-substituted piperidines in existing c-KIT inhibitors suggests that this scaffold could be a valuable component in the design of new, selective c-KIT inhibitors.
| Structural Feature | Impact on c-KIT Inhibition | Reference |
|---|---|---|
| Piperidine Ring in R2 position | Plays an important role in high inhibitory activity. | nih.gov |
| Methyl Group on Piperidine Ring | Identified as a key functionality for potent activity. | nih.gov |
| Shift of Ether Linkage on Piperidine | Moving the linkage from the 4-position to the 3-position abolished activity. | nih.gov |
Janus Kinase (JAK) Family Modulation (e.g., JAK1/JAK2 Selectivity)
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors involved in immunity and inflammation. researchgate.net Developing inhibitors with selectivity for specific JAK isoforms is a major goal in treating autoimmune diseases while minimizing side effects. nih.gov The pan-JAK inhibitor tofacitinib, which contains a 3-aminopiperidine core, has been a foundational molecule in this field. researchgate.netresearchgate.net
Research has demonstrated that modification of the 3-aminopiperidine linker is a highly effective strategy for tuning the selectivity profile of JAK inhibitors. researchgate.net Efforts to improve upon tofacitinib, which primarily targets JAK1 and JAK3, led to the discovery of highly selective JAK1 inhibitors. researchgate.netnih.gov By altering the substituents on the piperidine ring and the amine, chemists can modulate interactions within the ATP-binding site of the different JAK isoforms, thereby achieving desired selectivity. A selective JAK1 inhibitor is expected to block the signaling of many pro-inflammatory cytokines while avoiding the inhibition of the JAK2 homodimer, which is crucial for red blood cell production. researchgate.net This highlights the utility of the aminopiperidine scaffold, including derivatives of this compound, as a modular component for designing next-generation JAK inhibitors with tailored selectivity profiles. researchgate.nethcplive.com
| Inhibitor | Primary JAK Selectivity | Reference |
|---|---|---|
| Tofacitinib | Pan-JAK (JAK1/JAK3 > JAK2) | researchgate.nethcplive.com |
| Baricitinib | JAK1/JAK2 | nih.govhcplive.com |
| Upadacitinib | JAK1 | nih.govhcplive.com |
| Filgotinib | JAK1 | nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition (CDK2, CDK7, CDK9, CDK12)
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play essential roles in regulating the cell cycle and transcription. nih.gov Their aberrant activity is a hallmark of cancer, making them attractive therapeutic targets. While many chemical scaffolds have been explored for CDK inhibition, the piperazine scaffold has been noted as a privileged structure in this area. nih.govresearchgate.net However, specific research detailing the use of this compound derivatives as inhibitors of CDK2, CDK7, CDK9, or CDK12 is not extensively documented in the available scientific literature. The piperidine moiety is recognized for its favorable physicochemical properties and its utility as a versatile scaffold in drug design, suggesting its potential applicability in the development of novel CDK inhibitors, though this remains an area for future investigation. tandfonline.comnih.gov
Mechanisms of Protein Degradation via Ligand Recruitment (e.g., PROTACs, Molecular Glues)
BCL6 Proteasomal Degradation through E3 Ligase Recruitment (e.g., SIAH1)
A novel and powerful therapeutic modality involves the induced degradation of target proteins using small molecules known as molecular glues. Derivatives featuring a dimethyl-piperidine moiety have been identified as highly effective degraders of the B-cell lymphoma 6 (BCL6) oncoprotein, a key driver in diffuse large B-cell lymphoma. nih.gov One such degrader, BI-3802, which contains a 3,5-dimethyl piperidine group, acts not by forming a traditional ternary complex with an E3 ligase and the target, but through a unique mechanism of induced protein polymerization. nih.govguidetopharmacology.org
BI-3802 binds to the BTB domain of BCL6. medchemexpress.com The solvent-exposed dimethyl-piperidine moiety of the molecule then interacts with an adjacent BCL6 homodimer, creating a new protein-protein interface. nih.gov This drug-induced interaction propagates, causing the BCL6 dimers to assemble into higher-order supramolecular filaments. nih.govacs.org These newly formed BCL6 polymers are subsequently recognized by the SIAH1 E3 ubiquitin ligase, which is an endogenous regulator of BCL6. nih.govbiorxiv.org The interaction between BCL6 and SIAH1 is significantly enhanced in the presence of the degrader molecule. medchemexpress.comacs.org SIAH1 then ubiquitinates the polymerized BCL6, marking it for degradation by the proteasome. nih.govnih.gov This mechanism of action is distinct from conventional inhibitors and PROTACs and leads to profound and sustained depletion of the BCL6 protein. nih.govguidetopharmacology.org
| Compound | Mechanism of Action | Key Structural Moiety | Recruited E3 Ligase | Reference |
|---|---|---|---|---|
| BI-3802 | Molecular Glue Degrader (induces polymerization) | 3,5-dimethyl piperidine | SIAH1 | nih.govmedchemexpress.com |
| BI-3812 | Competitive Inhibitor (non-degrader) | (structurally similar, lacks key piperidine interaction) | N/A | nih.gov |
| CCT373566 | Molecular Glue Degrader | 3-hydroxy 5-methyl piperidine | SIAH1 (presumed) | nih.govacs.org |
Stereochemical Determinants of Degradation Inducing Efficiency
The ability of small molecules to induce BCL6 degradation is governed by a very precise structure-activity relationship (SAR), with stereochemistry playing a deterministic role. nih.govacs.org Studies comparing structurally similar molecules, such as the degrader BI-3802 and the non-degrading inhibitor BI-3812, reveal that subtle changes to the solvent-exposed piperidine moiety completely abolish degradation activity. nih.gov This "sharp degradation SAR" underscores that a specific three-dimensional arrangement of atoms is required to successfully induce the BCL6 polymerization necessary for SIAH1 recognition. nih.gov
Further investigations into this phenomenon have revealed a remarkable stereochemical dependency. acs.org When exploring different enantiomers of mono- and di-substituted piperidines, researchers found that only specific stereoisomers were capable of inducing potent BCL6 degradation. For example, in a series of 3-hydroxy 5-methyl piperidine derivatives, only one of the four possible stereoisomers (CCT373566) was a highly effective degrader. nih.govacs.org Other isomers showed significantly reduced or no degradation, even if their binding affinity to the BCL6 BTB domain was similar. acs.org This demonstrates that the precise (3S,6S) orientation of the substituents on the piperidine ring is critical for creating the specific composite surface that engages adjacent BCL6 dimers to form the degradable filaments. The stereochemistry dictates the exact vector and orientation of the functional groups, which must be perfectly aligned to facilitate the protein-protein contacts that drive polymerization and subsequent degradation. nih.govnih.gov
Other Specific Protein-Ligand Interactions (e.g., Ras Protein Binding)
The Ras family of small GTPases are crucial signaling hubs that, when mutated, are implicated in a significant percentage of human cancers. The biological function of Ras proteins is contingent on their localization to the plasma membrane, a process facilitated by post-translational modifications, including farnesylation. This modification is catalyzed by the enzyme farnesyltransferase (FTase). Consequently, the inhibition of FTase presents a viable therapeutic strategy to disrupt aberrant Ras signaling.
Research into novel FTase inhibitors has led to the discovery of a series of potent compounds built around a piperidine scaffold. nih.gov While not derivatives of this compound, these studies provide valuable insights into how piperidine-based structures can be optimized to interact with components of the Ras signaling cascade.
A notable study described the development of a novel class of piperidine inhibitors of FTase, originating from a combinatorial library based on a 5-nitropiperidin-2-one core. nih.gov Through systematic medicinal chemistry efforts, it was determined that converting the piperidin-2-one core to a piperidine structure resulted in a significant enhancement of inhibitory activity. nih.gov
The structure-activity relationship (SAR) studies revealed that substitutions at various positions on the piperidine ring were critical for potent FTase inhibition. The most effective inhibitors were found to act in a manner that is competitive with the Ras protein. nih.gov This suggests that these piperidine derivatives occupy a binding site on farnesyltransferase that overlaps with the recognition site for Ras.
One of the most potent compounds to emerge from this research, designated as (+)-8, demonstrated an IC₅₀ of 1.9 nM against FTase. nih.gov The stereochemistry of the piperidine ring was also found to be a determining factor in the inhibitory activity, with the (+)-enantiomers consistently showing higher potency. nih.gov
The key findings from this line of research are summarized in the table below:
| Compound Series | Target | Mode of Inhibition | Key Findings | Potency (IC₅₀) |
| Piperidine Derivatives | Farnesyltransferase (FTase) | Ras Competitive | - Piperidine core is superior to piperidin-2-one. - All four substituent positions on the piperidine ring are important for activity. - (+)-enantiomers are more potent. | Up to 1.9 nM |
This data underscores the potential of the piperidine framework as a versatile scaffold for designing inhibitors that can indirectly target the Ras signaling pathway. Although direct binding to Ras proteins by this compound derivatives has not been established, the precedent set by other piperidine-based molecules in targeting key components of the Ras activation machinery, such as farnesyltransferase, suggests a plausible avenue for future research and drug discovery efforts.
Structure Activity Relationship Sar Studies of 3s,6s 1,6 Dimethylpiperidin 3 Amine Derivatives
Elucidating the Critical Role of Absolute Stereochemistry in Biological Activity
While the principle that stereochemistry is crucial for biological activity is well-established in medicinal chemistry, no specific studies were found that directly compare the biological activity of the (3S,6S) stereoisomer of 1,6-Dimethylpiperidin-3-amine with its other diastereomers (e.g., (3R,6R), (3S,6R), or (3R,6S)). Research on other chiral piperidine-containing compounds consistently demonstrates that different stereoisomers can have vastly different affinities and efficacies for their biological targets. This stereoselectivity arises from the three-dimensional nature of receptor binding pockets, where only a specific orientation of the ligand allows for optimal interaction. For the (3S,6S)-1,6-Dimethylpiperidin-3-amine scaffold, it is hypothesized that the cis relationship between the methyl group at the 6-position and the amine group at the 3-position, along with their specific (S) configurations, dictates a particular conformation that is essential for binding to its target receptor. However, without experimental data comparing the isomers, this remains a theoretical assertion.
Impact of Substituent Modifications on Efficacy, Selectivity, and Potency
The SAR of a compound series is typically built by systematically modifying its structure and observing the resulting changes in biological activity. For this compound, this would involve modifications at several key positions:
The Piperidine (B6355638) Nitrogen (N1): The N-methyl group is a common feature in many bioactive amines. Altering this group to other alkyl substituents (e.g., ethyl, propyl) or replacing it with hydrogen could significantly impact potency and selectivity by affecting the compound's basicity (pKa) and steric profile.
The Amine Group (C3): The primary amine is a key functional group, likely involved in hydrogen bonding or salt-bridge formation within the receptor binding site. Modifications such as N-alkylation, acylation, or replacement with other functional groups would be expected to dramatically alter activity.
The Methyl Group (C6): The methyl group at the 6-position influences the conformational preference of the piperidine ring. Replacing it with larger alkyl groups could introduce steric hindrance, while its removal might alter the optimal binding conformation.
Unfortunately, no published studies were found that systematically performed these modifications on the this compound core and reported the corresponding biological data. Therefore, it is not possible to construct a data table or provide a detailed analysis of how specific substituents impact the efficacy, selectivity, and potency of this class of compounds.
Rational Design Principles for Optimized Analogs and Scaffolds
Rational drug design relies on an established SAR to guide the development of improved analogs. In the absence of specific SAR data for this compound, any design principles would have to be inferred from general knowledge of related nAChR ligands.
Key principles would likely involve:
Maintaining the Core Pharmacophore: The relative orientation of the basic nitrogen atoms is critical for activity at nAChRs. Any new analog would need to preserve the essential distances and geometric arrangement of these groups, which is dictated by the piperidine scaffold.
Exploring Bioisosteric Replacements: The piperidine ring could potentially be replaced by other cyclic scaffolds (e.g., azetidine, pyrrolidine, or azabicycloalkanes) to explore new chemical space and potentially improve properties like brain penetration or metabolic stability.
Structure-Based Design: If the crystal structure of the target receptor in complex with a ligand from this series were available, computational tools like molecular docking could be used to design novel derivatives with improved binding interactions.
However, without foundational SAR data on the lead compound, this compound, these strategies remain speculative. The specific information required to rationally design optimized analogs based on this scaffold is not currently available in the public domain.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug design for predicting the binding mode and affinity of a ligand, such as (3S,6S)-1,6-Dimethylpiperidin-3-amine, within the active site of a target protein. researchgate.net
The process involves preparing the 3D structures of both the ligand and the target protein. For this compound, this would involve generating a low-energy 3D conformation. The protein structure is often obtained from crystallographic data from sources like the Protein Data Bank. researchgate.net Docking algorithms then sample a large number of possible orientations of the ligand within the protein's binding site and score them based on factors like intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov
| Parameter | Value | Interacting Residues in Active Site |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | ASP-145, LYS-72, PHE-80 |
| Inhibition Constant (Ki) (µM) | 2.3 | |
| Hydrogen Bonds | 2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds. For a series of derivatives of this compound, a QSAR model could be developed to predict their potency against a specific biological target.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., Hammett sigma), hydrophobic (e.g., logP), or steric (e.g., molar refractivity). nih.gov Statistical methods are then used to build an equation that correlates these descriptors with the observed activity. nih.gov 3D-QSAR methods like Molecular Field Analysis (MFA) can also be employed, which use 3D grid-based interaction energies to model activity. nih.gov
A QSAR model for derivatives of this compound could highlight which structural features are crucial for activity. For example, the model might indicate that increasing hydrophobicity at a certain position or having an electron-donating group at another position enhances the biological response. This information is invaluable for guiding the design of more potent analogs.
| Descriptor | Coefficient | Interpretation |
|---|---|---|
| logP (Hydrophobicity) | +0.45 | Increased hydrophobicity is favorable for activity. |
| MR (Molar Refractivity) | -0.12 | Bulky substituents are detrimental to activity. |
| σ (Hammett Constant) | +0.28 | Electron-withdrawing groups enhance activity. |
Quantum Chemical Calculations (e.g., HOMO-LUMO Energy Levels, Dipole Moments)
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.govorientjchem.org For this compound, these calculations can yield valuable parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). indexcopernicus.com
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |
| LUMO Energy | 0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 7.0 eV | Suggests high kinetic stability. |
| Dipole Moment | 1.5 Debye | Indicates moderate polarity. |
Pre Clinical Research and Potential Pharmacological Applications of 3s,6s 1,6 Dimethylpiperidin 3 Amine Analogs
In Vitro Efficacy in Cell-Based Assays (e.g., Antiproliferative Activity in Cancer Cell Lines)
Analogs incorporating piperidine (B6355638) moieties have been extensively evaluated for their antiproliferative activity across a variety of human cancer cell lines. A significant focus has been on the development of B-cell lymphoma 6 (BCL6) protein degraders, where specific piperidine stereoisomers are crucial for inducing protein degradation and subsequent cell growth inhibition. nih.gov
Research into a series of benzimidazolone and tricyclic quinolinone-based BCL6 degraders has demonstrated a sharp structure-activity relationship (SAR), where subtle modifications to the piperidine ring dramatically influence degradation potency. acs.org For instance, the introduction of methyl and hydroxyl groups at specific positions on the piperidine ring was found to be critical for inducing BCL6 degradation. nih.gov While multiple diastereoisomers often exhibit similar binding affinity to the BCL6 BTB domain, only a single, specific isomer typically induces potent degradation. nih.govacs.org
One optimized compound, CCT373566, which incorporates a (3R,5S)-3-hydroxy-5-methyl piperidine moiety, demonstrated extremely potent and rapid degradation of BCL6, with a 50% degradation concentration (DC₅₀) of 0.7 nM. nih.gov This potent degradation translated to strong antiproliferative activity in relevant cancer cell lines. nih.gov The table below summarizes the in vitro activity of selected BCL6 degraders containing piperidine analogs.
| Compound | BCL6 Degradation (DC₅₀) | Cell Line | Antiproliferative Activity (IC₅₀/GI₅₀) |
| CCT373566 | 0.7 nM | Lymphoma Cell Lines | Potent Activity Reported |
| CCT369260 | Potent Degrader | Lymphoma Cell Lines | Activity Demonstrated |
| BI-3802 | Degrader | Lymphoma Cell Lines | Activity Demonstrated |
Beyond BCL6 degraders, other synthetic piperidine amide alkaloids have shown selective antiproliferative effects. nih.gov For example, 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine (46) was notably active against the P-glycoprotein (P-gp)-overexpressing KBvin multidrug-resistant (MDR) cell line with an IC₅₀ of 4.94 µM, while showing inactivity against other breast cancer cell lines like MDA-MB-231 and SK-BR-3. nih.gov This suggests a potential for these analogs to overcome certain mechanisms of drug resistance. nih.gov
In Vivo Proof-of-Concept Studies in Relevant Animal Disease Models (e.g., Xenograft Models for BCL6 Degraders)
The translation of in vitro potency to in vivo efficacy is a critical step in pre-clinical research. Analogs of (3S,6S)-1,6-Dimethylpiperidin-3-amine, particularly those developed as BCL6 degraders, have been tested in animal models of cancer to establish proof-of-concept.
The BCL6 degrader CCT369260 was evaluated in vivo in lymphoma xenograft mouse models. acs.org While it successfully demonstrated the ability to degrade tumoral BCL6, its utility in long-term efficacy studies was hampered by high unbound clearance and only moderate bioavailability. acs.org
Subsequent optimization efforts led to the development of CCT373566, a compound with an improved pharmacokinetic profile. nih.gov In vivo studies with CCT373566 showed that after oral dosing, its free plasma concentrations could be maintained above the levels required for BCL6 degradation for over 24 hours. nih.gov This improved compound demonstrated modest in vivo efficacy in a lymphoma xenograft mouse model following oral administration, validating the therapeutic potential of this chemical series. acs.org These studies underscore the importance of optimizing not just the potency but also the drug-like properties of these analogs to achieve meaningful in vivo activity.
Exploration of Novel Therapeutic Targets and Modalities
The research into piperidine-containing analogs has been at the forefront of exploring novel therapeutic modalities, particularly the development of "molecular glue"-type degraders. Instead of merely inhibiting a protein's function, these compounds induce its degradation. nih.gov
The primary target for many of these advanced analogs is BCL6, a transcriptional repressor that is a key oncogenic driver in lymphoid malignancies. nih.gov The mechanism of action is novel: the piperidine moiety of the degrader is proposed to form additional contacts that facilitate the formation of higher-order BCL6 protein filaments. acs.org These filaments are then recognized and ubiquitinated by the E3 ligase SIAH1, which marks the BCL6 protein for destruction by the proteasome. acs.orgnih.gov This induced polymerization represents a distinct mechanism from traditional inhibitors and PROTACs (PROteolysis TArgeting Chimeras).
While BCL6 has been the main focus, the broader class of heterocyclic amides and related structures has been investigated for activity against other novel targets. For example, certain pyrazole (B372694) amide derivatives have been identified as potent and selective inhibitors of Raf kinases and mild inhibitors of PI3Kα, both of which are important targets in cancer therapy. nih.gov This suggests that the core piperidine scaffold and its bioisosteres can be adapted to target a range of proteins beyond BCL6, opening up new avenues for therapeutic intervention.
Pre-clinical Considerations for Drug Discovery and Development Pathways
The journey of this compound analogs through the pre-clinical pipeline highlights several critical considerations for drug discovery. A paramount finding is the profound impact of stereochemistry. For BCL6 degraders, it was consistently observed that among multiple stereoisomers with nearly identical binding affinities, only one specific isomer possessed the ability to induce protein degradation. nih.govacs.org This underscores the necessity of precise stereochemical control during synthesis and screening.
Structure-activity relationship (SAR) studies have been crucial in guiding the optimization of these compounds. The "sharp SAR" observed, where minor structural changes lead to a complete loss of degradation ability, indicates a highly specific binding mode required for the novel degradation mechanism. acs.org Key optimization strategies have focused on introducing polarity onto the piperidine ring, for example with a hydroxyl group, to decrease the logarithm of the distribution coefficient (log D). nih.gov This modification was critical for reducing in vivo clearance and simultaneously increasing the potency of both protein inhibition and degradation. nih.gov
Furthermore, improving pharmacokinetic properties has been a central theme. The evolution from early compounds like CCT369260, which had limited bioavailability, to optimized analogs such as CCT373566 with a more favorable profile for in vivo studies, illustrates the iterative process of medicinal chemistry required to create a viable drug candidate. nih.govacs.org Addressing issues like high topological polar surface area (TPSA), which can lead to increased efflux and poor cell penetration, has also been a key consideration in the design of next-generation inhibitors. nih.gov
Q & A
Q. What are the established synthetic routes for (3S,6S)-1,6-Dimethylpiperidin-3-amine, and how can reaction conditions be optimized for yield and enantiomeric purity?
Methodological Answer: The synthesis typically involves stereoselective alkylation or reductive amination of pre-functionalized piperidine precursors. For example:
- Chiral Pool Approach : Use (3S,6S)-configured starting materials (e.g., L-proline derivatives) to retain stereochemistry during alkylation .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of imine intermediates .
- Optimization : Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak IA) to assess enantiomeric excess (ee). Adjust solvent polarity (e.g., THF vs. DCM) and temperature to minimize racemization .
Table 1 : Key Reaction Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Alkylation | NaBH(OAc)₃, DCM, 0°C | 65 | 98 |
| Reductive Amination | H₂ (1 atm), Ru-BINAP, MeOH | 72 | 99 |
Q. How can researchers characterize the purity and stereochemical integrity of this compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : Compare - and -NMR shifts with computational models (e.g., DFT calculations) to confirm regiochemistry .
- Chiral HPLC : Employ columns like Chiralcel OD-H with hexane/isopropanol gradients to verify enantiomeric purity (>98% ee required for pharmacological studies) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₇H₁₆N₂) and detect trace impurities (<0.1%) .
Q. What stability testing protocols are recommended for this compound under laboratory storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 30 days. Analyze degradation via LC-MS; track racemization using chiral HPLC .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 72 hours; quantify photodegradation products (e.g., oxidized amines) .
- Humidity Control : Store in desiccators with silica gel; monitor hygroscopicity via Karl Fischer titration .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to neurological receptors (e.g., σ-1 or NMDA receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions. Parameterize force fields (e.g., AMBER) with the compound’s partial charges and tautomeric states .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonding (e.g., amine group with Glu172 in σ-1) and hydrophobic interactions .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. Validate with in vitro radioligand displacement assays (IC₅₀ < 10 μM suggests high affinity) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Meta-Analysis : Aggregate data from peer-reviewed studies (exclude non-GLP sources). Normalize IC₅₀ values using reference agonists/antagonists (e.g., haloperidol for σ-1) .
- Assay Standardization : Re-test activity under controlled conditions (pH 7.4, 37°C, 5% CO₂). Use cell lines with validated receptor expression (e.g., SH-SY5Y for neuronal targets) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to identify outliers. Report confidence intervals (95% CI) for reproducibility .
Q. How can environmental fate studies assess the ecological impact of this compound?
Methodological Answer:
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure CO₂ evolution over 28 days. Compare with reference compounds (e.g., aniline) .
- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201). Model bioaccumulation potential via log Kow (predicted ≈1.8) .
- Photolytic Degradation : Exclude to sunlight in aqueous buffers (pH 5–9); quantify half-life using LC-MS/MS. Identify transformation products (e.g., N-oxide derivatives) .
Q. What methodologies enable the synthesis of isotopically labeled analogs (e.g., 13C^{13}C13C- or 15N^{15}N15N-labeled) for tracer studies?
Methodological Answer:
- Isotope Incorporation : Use -methyl iodide in alkylation steps; confirm labeling efficiency via HRMS .
- Enzymatic Catalysis : Employ transaminases (e.g., ω-TA) with -ammonia to introduce labeled amine groups .
- Applications : Use labeled analogs in pharmacokinetic studies (e.g., tissue distribution via MALDI imaging) or metabolic flux analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
